Fibrin polymerization inhibition: GPRP acetate exhibits 10,000-fold higher potency than its in-class analog Gly-Pro-Arg-Pro
GPRP acetate suppresses fibrin polymerization in a dose-dependent manner with an IC50 of ~40 μM, as demonstrated using dynamic turbidimetry in human platelet-free plasma [1]. This represents a ~10,000-fold improvement in inhibitory potency relative to the reported binding affinity of the free base Gly-Pro-Arg-Pro (Ki = 400 mM) .
| Evidence Dimension | Fibrin polymerization inhibition (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 ≈ 40 μM |
| Comparator Or Baseline | Gly-Pro-Arg-Pro (free base), Ki = 400 mM |
| Quantified Difference | ~10,000-fold lower concentration required |
| Conditions | Human platelet-free plasma; dynamic turbidimetry (GPRP acetate) vs. binding assay (free base) |
Why This Matters
This substantial difference in potency dictates the required working concentration and cost-per-experiment, making the acetate form the more economical and experimentally practical choice for in vitro fibrin polymerization studies.
- [1] GPRP-Dextran Conjugate Study. Inhibition of Fibrin Formation by the GPRP–Dextran Conjugate: A New Approach to Safe Anticoagulation. Circulation. 2025;152(Suppl_3):Abstract 4362907. View Source
